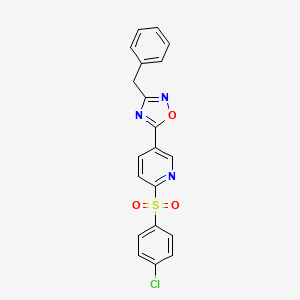

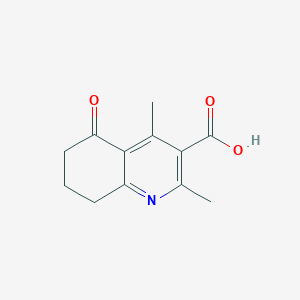

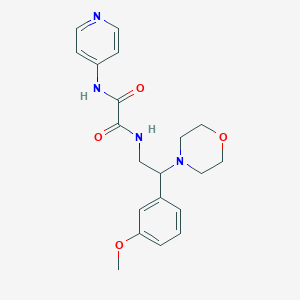

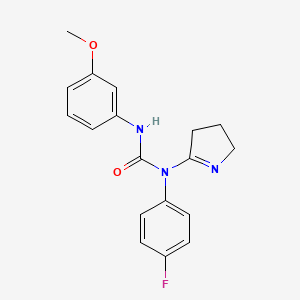

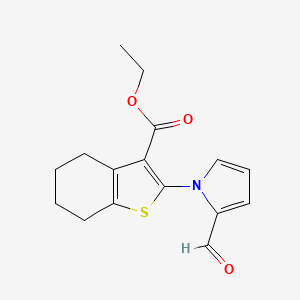

![molecular formula C15H20N4O2S B2535353 2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1219906-15-6](/img/structure/B2535353.png)

2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” is a benzimidazole derivative . Benzimidazole derivatives are known for their diverse biological effects, notably their impact on the central nervous system .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including “this compound”, involves a benzimidazole nucleus condensed with a substituted piperazine . Unfortunately, specific structural details for this compound are not available in the retrieved papers.Applications De Recherche Scientifique

Metabolic Studies and Drug-Drug Interaction Analysis

Research on similar compounds, such as SAM-760, a 5HT6 antagonist investigated for Alzheimer’s disease treatment, highlights the importance of understanding metabolic pathways and potential drug-drug interactions (DDIs). SAM-760's metabolism was primarily through CYP3A, and the study explored the impact of ketoconazole, a strong CYP3A inhibitor, revealing insights into its metabolic process, including novel sulfonamide metabolism pathways. This research emphasizes the significance of metabolic studies in drug development and safety assessments (Sawant-Basak et al., 2018).

Antimicrobial Activities

Another area of application is the development of antimicrobial agents. Derivatives of benzimidazole and piperazine have been synthesized to act against various bacterial strains, demonstrating potent antibacterial activity. For instance, 7-piperazinylquinolones containing a (benzo[d]imidazol-2-yl)methyl moiety have shown high activity against both Gram-positive and Gram-negative bacteria, offering new avenues for antibacterial therapy (Arab et al., 2018).

Anticancer and Antiviral Research

Compounds with the benzimidazole core structure have been evaluated for their anticancer and antiviral properties. For example, new 5-substituted piperazinyl-4-nitroimidazole derivatives have shown promising in vitro anti-HIV activity, highlighting the potential of these compounds in antiviral research (Al-Masoudi et al., 2007).

Corrosion Inhibition

The use of benzimidazole derivatives extends into industrial applications, such as corrosion inhibition. Studies have demonstrated the effectiveness of synthesized benzimidazole derivatives in preventing corrosion of steel in acidic environments, illustrating the versatility of these compounds beyond biomedical applications (Yadav et al., 2016).

Synthesis and Characterization of Anti-Inflammatory Agents

The synthesis and evaluation of anti-inflammatory activity of piperazine derivatives linked to the benzimidazole moiety have been explored, showcasing the potential of these compounds in developing new anti-inflammatory drugs (Ahmed et al., 2017).

Orientations Futures

Benzimidazole derivatives, including “2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole”, have garnered attention for potential drug development due to their diverse pharmacological properties . Future research could focus on further exploring the biological effects and potential therapeutic applications of these compounds.

Propriétés

IUPAC Name |

2-(4-cyclopropylsulfonylpiperazin-1-yl)-1-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c1-17-14-5-3-2-4-13(14)16-15(17)18-8-10-19(11-9-18)22(20,21)12-6-7-12/h2-5,12H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDCVTPRLFJMRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2535271.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2535273.png)

![2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535279.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2535282.png)